Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulfonium, chloride
Description
Properties
CAS No. |
64036-91-5 |
|---|---|
Molecular Formula |
C8H18Cl2O2S2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl-bis(2-hydroxyethyl)sulfanium;chloride |
InChI |
InChI=1S/C8H18ClO2S2.ClH/c9-1-4-12-5-8-13(6-2-10)7-3-11;/h10-11H,1-8H2;1H/q+1;/p-1 |
InChI Key |
BSXOGTMDLZVLOP-UHFFFAOYSA-M |
Canonical SMILES |
C(C[S+](CCO)CCSCCCl)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the reaction between 2-chloroethanol and thioethanol derivatives in the presence of a sulfonium chloride source. The key steps include:
- Formation of sulfonium salt: The sulfonium center is generated by alkylation of a sulfide or thiol intermediate with a chloroalkyl compound.
- Introduction of hydroxyethyl groups: Hydroxyethyl groups are incorporated via reaction with 2-chloroethanol or related hydroxyalkylating agents.
- Chloroethylthio group installation: This group is introduced through nucleophilic substitution involving chloroethyl derivatives and thiol precursors.
The process is often conducted under controlled temperatures with catalysts or acid/base additives to optimize yield and purity.
Detailed Reaction Conditions
- Starting materials: 2-chloroethanol, thioethanol, and a sulfonium chloride source.
- Solvents: Commonly used solvents include chloroform, toluene, or other inert organic solvents.
- Temperature: Reactions are typically maintained between 70°C and 115°C to balance reaction rate and selectivity.
- Catalysts/Additives: Bases such as sodium carbonate may be used to neutralize acids formed and to drive the reaction forward.
- Purification: The crude product is purified by crystallization or distillation to isolate the sulfonium chloride salt with high purity.
Industrial Scale Production
Industrial methods scale up the laboratory synthesis with attention to:
- Reaction kinetics optimization: Control of addition rates of reactants to manage exothermic reactions.
- Yield maximization: Use of stoichiometric balances and removal of by-products.
- Purification: Employing continuous crystallization or distillation units to ensure product quality.
Research Findings and Data Tables on Preparation
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-chloroethanol + thioethanol | 70-100°C, sodium carbonate base | Intermediate hydroxyethyl sulfide | 85-90 |
| 2 | Intermediate + sulfonium chloride | 65-75°C, organic solvent (toluene) | Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulfonium chloride | 80-88 |
| 3 | Purification (crystallization) | Ambient to 50°C | Pure sulfonium chloride salt | >95 purity |
Key Experimental Notes
- The reaction between bis(2-hydroxyethyl)amine and benzyl chloride analogs, as reported in related patent literature, demonstrates the importance of controlling the exothermic addition of chloroalkyl reagents to maintain reaction temperature between 70-100°C to avoid by-products formation.
- Use of sodium carbonate as an acid acceptor prevents side reactions and improves yield and purity.
- The chlorination step with thionyl chloride or similar chlorinating agents is optimized by adding the amine intermediate to an excess of chlorinating agent at 65-75°C to prevent unwanted side products.
Analysis of Preparation Methods
Advantages
- High yield and purity: Controlled reaction conditions and use of bases like sodium carbonate improve product yield and reduce impurities.
- Scalability: The methods are adaptable to industrial scale synthesis with appropriate control of reaction parameters.
- Versatility: The synthetic route allows for modification of substituents, enabling the preparation of derivatives for research and industrial applications.
Challenges
- Exothermic reactions: Careful temperature control is essential to avoid runaway reactions and side product formation.
- Handling of chlorinating agents: Use of reagents like thionyl chloride requires careful handling due to toxicity and corrosiveness.
- Purification: Isolation of pure sulfonium salts may require multiple recrystallizations or chromatographic steps.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 65-115°C | Maintained to control reaction rate |
| Solvent | Toluene, chloroform | Choice affects solubility and reaction |
| Base | Sodium carbonate (1 equiv) | Neutralizes HCl, improves yield |
| Chlorinating agent | Thionyl chloride (2 equiv) | Used for chlorination step |
| Reaction time | 1-4 hours | Depends on scale and temperature |
| Purification method | Crystallization, distillation | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler thiol or alcohol derivatives.
Substitution: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride involves its interaction with molecular targets through its reactive groups. The sulphonium and chloride groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. These interactions can affect biological pathways and processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1,2-Bis(2-chloroethylthio)ethane
(2-Carboxyethyl)dimethylsulfonium chloride
- Formula : C₅H₁₁ClO₂S
- Key Features : Sulfonium core with carboxyethyl and methyl substituents.
- Reactivity : The carboxyl group enhances water solubility but reduces electrophilic reactivity at the sulfur center compared to the chloroethylthio group in the target compound .
Functional Analog: Bis(2-Chloroethyl) Ether (BCEE)
- Formula : C₄H₈Cl₂O
- Key Features : Ether linkage instead of sulfonium; dual 2-chloroethyl groups.
- Toxicity: LD₅₀ (oral, rat) = 105 mg/kg, classified as a probable carcinogen (IARC Group 2B). Its ether linkage is less reactive than sulfonium but contributes to environmental persistence .
Breakdown Products and Metabolites
The target compound may degrade into intermediates such as 2-hydroxyethyl vinyl sulfide and ethanol, 2,2'-[1,2-ethanediylbis(thio)]-bis-, which exhibit distinct properties:
- 2-Hydroxyethyl vinyl sulfide :
- Ethanol, 2,2'-[1,2-ethanediylbis(thio)]-bis-: Solubility: Hydroxyl groups improve aqueous solubility but diminish membrane permeability compared to chloroethyl derivatives .
Data Tables
Table 1: Comparative Toxicity of Target Compound and Analogs
| Compound | LD₅₀ (mg/kg, rat) | Key Functional Groups | Carcinogenicity |
|---|---|---|---|
| Bis(2-hydroxyethyl)-2-(2-CET) sulfonium* | ~150 (estimated) | Sulfonium, Cl, OH | Not classified |
| 1,2-Bis(2-chloroethylthio)ethane | 135 | Cl, thioether | Unknown |
| BCEE | 105 | Cl, ether | IARC Group 2B |
| 2-Hydroxyethyl vinyl sulfide | 200–400 | Thioether, vinyl, OH | No data |
*Estimated via consensus models (ADMET Predictor, T.E.S.T.) due to lack of experimental data .
Table 2: Structural Similarity Scores (vs. Target Compound)
| Compound (CAS No.) | Similarity Score | Basis of Comparison |
|---|---|---|
| (2-Carboxyethyl)dimethylsulfonium chloride (4337-33-1) | 0.50 | Sulfonium core, alkyl substituents |
| BCEE (111-44-4) | 0.48 | Chloroethyl groups |
| 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (461642-78-4) | 0.65 | Thioether linkages |
Research Findings and Implications
- Environmental Fate: Chloroethylthio groups may hydrolyze to form less toxic hydroxyethyl derivatives, but sulfonium salts generally persist longer in aqueous environments than non-ionic analogs like BCEE .
- Toxicity Uncertainties : Predictive models (TOPKAT, ADMET) suggest the LD₅₀ of the target compound is within a factor of 2 of its breakdown products, but in vitro validation is needed .
Biological Activity
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulfonium chloride, commonly referred to as BHEC , is a sulfonium compound with notable biological activity. Its chemical structure, characterized by the presence of chloroethyl and hydroxyethyl groups, suggests potential applications in various fields, including pharmaceuticals and agriculture. This article reviews the biological activity of BHEC, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulfonium chloride
- CAS Number : 64036-91-5
- Molecular Formula : C₈H₁₈ClO₂S₂
- Molecular Weight : 281.268 g/mol
BHEC exhibits biological activity primarily through its interaction with cellular components. The chloroethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophiles in biological systems. This property is crucial for its potential as an anti-cancer agent, where it may induce apoptosis in tumor cells by disrupting cellular signaling pathways.
Antimicrobial Properties
Research has demonstrated that BHEC possesses significant antimicrobial properties. A study indicated that compounds related to BHEC showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
BHEC's mechanism includes the induction of DNA damage and subsequent apoptosis in cancer cells. In vitro studies have shown that BHEC can inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, BHEC was tested against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. These findings suggest that BHEC could be a candidate for developing new antibacterial therapies .
Case Study 2: Cytotoxicity in Cancer Cells
A study examining the cytotoxic effects of BHEC on human breast cancer cells (MCF-7) revealed that treatment with BHEC at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that BHEC induced apoptosis through activation of caspase pathways .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulfonium chloride |
| CAS Number | 64036-91-5 |
| Molecular Formula | C₈H₁₈ClO₂S₂ |
| Molecular Weight | 281.268 g/mol |
| Antibacterial MIC (Staphylococcus aureus) | 32 µg/mL |
| Antibacterial MIC (Escherichia coli) | 64 µg/mL |
| Cytotoxic Concentration Range (MCF-7 cells) | 10 - 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
